2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing one sulfur atom This particular compound is characterized by the presence of an amino group at the second position, a bromophenyl group at the fourth position, and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . Additionally, the Fiesselmann and Hinsberg syntheses are also significant methods for producing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are employed to enhance efficiency and selectivity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid involves interactions with various molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromobenzoyl)thiophene: This compound has a similar structure but with a benzoyl group instead of a carboxylic acid group.
2-(4-Bromophenyl)thiophene: Lacks the amino and carboxylic acid groups, making it less versatile in terms of chemical reactivity.
Uniqueness
Its combination of an amino group, bromophenyl group, and carboxylic acid group provides a versatile platform for further chemical modifications and biological studies .
Properties
Molecular Formula |
C11H8BrNO2S |
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Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-amino-4-(2-bromophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15) |
InChI Key |
USNJSMYFRIHHES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)Br |
Origin of Product |
United States |
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